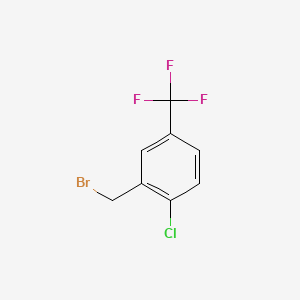

2-(Bromomethyl)-1-chloro-4-(trifluoromethyl)benzene

描述

2-(Bromomethyl)-1-chloro-4-(trifluoromethyl)benzene is a useful research compound. Its molecular formula is C8H5BrClF3 and its molecular weight is 273.48 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

2-(Bromomethyl)-1-chloro-4-(trifluoromethyl)benzene, also known by its CAS number 237761-77-2, is a halogenated aromatic compound with significant implications in various fields, including medicinal chemistry and materials science. This article explores its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse sources.

Chemical Structure and Properties

The compound features a bromomethyl group and a trifluoromethyl group attached to a chlorobenzene ring. This unique structure contributes to its chemical reactivity and biological interactions.

Molecular Formula

- C : 7

- H : 3

- Br : 1

- Cl : 1

- F : 3

Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 227.45 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is attributed to its ability to interact with various biological macromolecules, including proteins and nucleic acids. The bromomethyl and trifluoromethyl groups enhance lipophilicity, allowing the compound to penetrate cellular membranes effectively.

Inhibition Studies

Research indicates that compounds with similar structures exhibit enzyme inhibition capabilities. For instance, studies on halogenated benzenes show that they can act as inhibitors of cytochrome P450 enzymes, which are crucial in drug metabolism and synthesis of steroids .

Cytotoxicity and Antimicrobial Activity

Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. Preliminary data suggest moderate cytotoxicity, with IC50 values indicating effective concentration ranges for inhibiting cell growth.

Antimicrobial Efficacy

In vitro tests have demonstrated that this compound exhibits antimicrobial properties against several bacterial strains. The minimum inhibitory concentration (MIC) values were found to be promising when tested against Gram-positive and Gram-negative bacteria.

Case Studies

- Study on Cancer Cell Lines

- Antimicrobial Testing

Toxicological Profile

The safety profile of this compound has not been extensively studied; however, related compounds have shown potential hepatotoxicity and nephrotoxicity at high doses in animal models . Further research is needed to establish a comprehensive toxicological profile.

Regulatory Status

The compound is included in various chemical inventories but requires careful handling due to its halogenated nature, which may pose environmental risks.

科学研究应用

Pharmaceutical Applications

-

Synthesis of Bioactive Compounds :

- 2-(Bromomethyl)-1-chloro-4-(trifluoromethyl)benzene serves as a versatile intermediate in the synthesis of various bioactive molecules. It can be employed in the preparation of compounds that exhibit anti-cancer properties or act as enzyme inhibitors.

- For instance, it has been utilized in the synthesis of pyrimidine derivatives that demonstrate significant biological activity against specific cancer cell lines .

- Development of Antimicrobial Agents :

Agrochemical Applications

- Pesticide Development :

- The compound is used as a building block for the synthesis of new agrochemicals, particularly pesticides. Its structural characteristics allow for modifications that can lead to compounds with improved efficacy against pests while minimizing environmental impact.

- A notable study demonstrated the synthesis of a new class of insecticides derived from this compound, showing promising results in field trials .

Materials Science Applications

-

Fluorinated Polymers :

- The incorporation of the trifluoromethyl group into polymer matrices enhances properties such as thermal stability and chemical resistance. This makes it suitable for applications in coatings and advanced materials.

- Research indicates that polymers synthesized with this compound exhibit superior durability and resistance to harsh chemical environments, making them ideal for industrial applications .

- Functionalized Surfaces :

Case Studies

常见问题

Basic Research Questions

Q. What analytical techniques are recommended to confirm the structure and purity of 2-(bromomethyl)-1-chloro-4-(trifluoromethyl)benzene?

Answer:

- Nuclear Magnetic Resonance (NMR): Use , , and NMR to confirm substitution patterns and distinguish between bromomethyl, chloro, and trifluoromethyl groups.

- Mass Spectrometry (MS): High-resolution MS (HRMS) or ESI-MS can verify the molecular ion peak at m/z 273.48 (CHBrClF) .

- Elemental Analysis: Confirm purity by comparing experimental vs. theoretical C, H, Br, Cl, and F percentages.

- Physicochemical Profiling: XLogP3 values (~3.7) and topological polar surface area (9.2 Ų) from computational models assess lipophilicity and solubility .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation.

- Decontamination: Immediately remove contaminated clothing and wash skin with soap/water. For spills, use inert absorbents (e.g., vermiculite) .

- Storage: Store in airtight containers at 2–8°C, away from light and oxidizing agents. Label containers with hazard codes H300/H301 (toxic if swallowed) and H400 (environmental hazard) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions for halogen exchange or substitution at the bromomethyl site?

Answer:

- Solvent Selection: Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilic substitution. Add KI to stabilize intermediates in Finkelstein reactions .

- Catalysis: Use Pd(0) or Cu(I) catalysts for cross-coupling (e.g., Suzuki-Miyaura) with aryl boronic acids. Monitor reaction progress via TLC or HPLC .

- Temperature Control: Maintain 60–80°C to balance reactivity and stability of the trifluoromethyl group.

Q. What strategies enable the incorporation of this compound into fluorescent probes or aggregation-induced emission (AIE) materials?

Answer:

- Functionalization: Modify the bromomethyl group via Sonogashira coupling with terminal alkynes or amidation with primary amines.

- Solubility Optimization: Use DMSO or DMF to dissolve the compound before conjugating with AIEgens (e.g., tetraphenylethene derivatives). Test AIE properties by varying solvent polarity (e.g., water/THF mixtures) .

- Characterization: Confirm photophysical properties using fluorescence spectroscopy and dynamic light scattering (DLS) for aggregation studies .

Q. How can solubility challenges in cross-coupling reactions be addressed?

Answer:

- Co-Solvent Systems: Mix DCM with THF or toluene to improve solubility without decomposition.

- Sonication/Heating: Apply mild sonication (30 min) or heat (≤60°C) to enhance dissolution. Avoid exceeding 80°C to prevent C-Br bond cleavage .

- Phase-Transfer Catalysts: Use tetrabutylammonium bromide (TBAB) to facilitate reactions in biphasic systems.

Q. What methodologies are suitable for studying the compound’s stability under varying pH and temperature conditions?

Answer:

- Accelerated Stability Testing: Incubate samples in buffers (pH 1–13) at 25–60°C. Monitor degradation via HPLC-MS.

- Kinetic Analysis: Calculate half-life () using Arrhenius plots for thermal degradation. The trifluoromethyl group may enhance stability in acidic conditions .

- Light Exposure Studies: Use UV-Vis spectroscopy to assess photodegradation under 254 nm UV light .

Q. How can computational modeling predict reactivity or regioselectivity in derivatization reactions?

Answer:

- DFT Calculations: Simulate transition states for bromomethyl substitution using Gaussian or ORCA software. Compare activation energies for SN2 vs. radical pathways.

- Molecular Electrostatic Potential (MEP): Map charge distribution to identify electrophilic/nucleophilic sites. The trifluoromethyl group directs reactions to the bromomethyl site due to its electron-withdrawing effect .

- Docking Studies: Predict binding affinities for biological targets (e.g., enzyme active sites) using AutoDock Vina .

属性

IUPAC Name |

2-(bromomethyl)-1-chloro-4-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrClF3/c9-4-5-3-6(8(11,12)13)1-2-7(5)10/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWOOBQYXRVOJSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)CBr)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrClF3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20371527 | |

| Record name | 2-(bromomethyl)-1-chloro-4-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20371527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

237761-77-2 | |

| Record name | 2-(Bromomethyl)-1-chloro-4-(trifluoromethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=237761-77-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(bromomethyl)-1-chloro-4-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20371527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 237761-77-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。